![molecular formula C19H19N3O4 B5501314 2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5501314.png)

2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide" involves multi-step chemical reactions starting from basic aromatic compounds or acids, converting them into esters, hydrazides, and finally to the desired oxadiazole derivatives through cyclization reactions (Rehman et al., 2013). These reactions are facilitated by reagents like DMF and NaH, under mild conditions to achieve good yields.

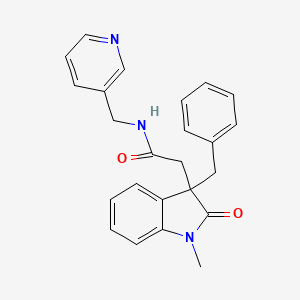

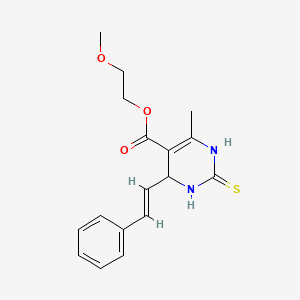

Molecular Structure Analysis

The molecular structure of compounds within this class often includes an oxadiazole ring attached to different aryl or alkyl groups, influencing their chemical behavior and interaction with biological targets. The structure of these compounds is characterized using techniques like NMR, IR, and mass spectrometry, which confirm the presence of the oxadiazole ring and other substituents (Wang et al., 2005).

Chemical Reactions and Properties

The oxadiazole ring in these compounds participates in various chemical reactions, including nucleophilic substitutions and conjugation with other functional groups. This reactivity is utilized in the synthesis of derivatives with potential biological activities. The presence of substituents like methoxy and acetamide groups further influences the chemical properties, such as acidity/basicity and reactivity towards electrophiles and nucleophiles.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, of these compounds are influenced by the nature and position of substituents on the oxadiazole ring and the phenyl groups. These properties are critical for the compound's behavior in biological systems and its formulation for potential applications (Camerman et al., 2005).

Wissenschaftliche Forschungsanwendungen

Chemotherapeutic Applications

Derivatives of the compound have been synthesized and evaluated for their cytotoxic and antimicrobial activities. A study by Kaya et al. (2017) focused on the design and synthesis of new 1,3,4-oxadiazole – benzothiazole and hydrazone derivatives as promising chemotherapeutic agents. These derivatives were evaluated for in vitro antimicrobial activity against various gram-positive and gram-negative bacteria and fungi. Among these, certain compounds exhibited significant inhibitory activity against human tumor cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).

Antimicrobial Activity

The antimicrobial potential of these compounds, particularly against gram-negative bacteria, was found to be higher compared to their efficacy against gram-positive bacteria. This differential activity underscores the chemical versatility and potential application of these compounds in developing targeted antimicrobial therapies (Kaya et al., 2017).

Other Research Applications

Additional research applications for derivatives of this compound include the study of their effects on specific proteins involved in cancer progression, such as the Collapsin response mediator protein 1 (CRMP 1) inhibitors, which are implicated in small lung cancer treatments. Such studies provide a foundation for developing new treatments targeting specific pathways involved in cancer proliferation (Panchal et al., 2020).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-13-4-3-5-14(10-13)19-21-18(26-22-19)11-20-17(23)12-25-16-8-6-15(24-2)7-9-16/h3-10H,11-12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITTZTSTTRSGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)

![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)

![[(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-morpholinyl)methyl]amine hydrochloride](/img/structure/B5501260.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)

![N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)

![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)